Cas no 60594-70-9 ((R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid)

(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid
- (2R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid
- 2,5-DIHYDROXY-D-PHENYLALANINE
- D-Phenylalanine, 2,5-dihydroxy-
- 2,5-Dihydroxyphenylalanine
- D-Phenylalanine,2,5-dihydroxy
- DB-327959
- AKOS006328759
- DTXSID20717269
- (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoicacid
- 60594-70-9
-
- インチ: InChI=1S/C9H11NO4/c10-7(9(13)14)4-5-3-6(11)1-2-8(5)12/h1-3,7,11-12H,4,10H2,(H,13,14)/t7-/m1/s1
- InChIKey: GWVBDUDVLOEOHB-SSDOTTSWSA-N
- ほほえんだ: C1=C(C=C(C[C@H](C(=O)O)N)C(=C1)O)O
計算された属性
- せいみつぶんしりょう: 197.06900
- どういたいしつりょう: 197.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- PSA: 103.78000
- LogP: 0.75250
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid セキュリティ情報
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM184817-1g |
(R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid |
60594-70-9 | 95% | 1g |
$729 | 2023-02-18 | |
Alichem | A019121148-1g |
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid |
60594-70-9 | 95% | 1g |
$684.52 | 2023-09-01 | |
Chemenu | CM184817-1g |
(R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid |
60594-70-9 | 95% | 1g |
$729 | 2021-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575782-1g |
(R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid |
60594-70-9 | 98% | 1g |
¥7434.00 | 2024-05-07 |
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acidに関する追加情報
(R)-2-Amino-3-(2,5-Dihydroxyphenyl)Propanoic Acid: A Comprehensive Overview
The compound with CAS No. 60594-70-9, commonly referred to as (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid, is a significant molecule in the field of chemistry and biology. This compound has garnered attention due to its unique structural properties and its potential applications in various scientific domains. In this article, we will delve into the details of this compound, exploring its chemical structure, biological significance, and recent advancements in research.
Chemical Structure and Properties
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid is an amino acid derivative characterized by a chiral center at the second carbon atom. The molecule consists of a propanoic acid backbone with an amino group attached to the second carbon and a 2,5-dihydroxyphenyl group attached to the third carbon. The stereochemistry of the compound is defined by the (R) configuration at the chiral center, which plays a crucial role in its biological activity.
The presence of hydroxyl groups on the phenyl ring introduces hydrophilic properties to the molecule, enhancing its solubility in aqueous environments. This characteristic makes it suitable for various biochemical applications. Additionally, the amino group contributes to the molecule's ability to participate in hydrogen bonding, further influencing its interactions within biological systems.
Biological Significance and Applications
(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid has been extensively studied for its role in neurotransmitter metabolism. Recent research has highlighted its potential as a precursor to dopamine, a key neurotransmitter involved in regulating mood, motivation, and motor functions. The conversion of this compound into dopamine occurs through enzymatic processes involving aromatic amino acid decarboxylase (AADC), making it a critical intermediate in dopamine synthesis.
In neurodegenerative diseases such as Parkinson's disease, where dopamine levels are significantly reduced, understanding the metabolism of (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid becomes particularly important. Researchers are exploring ways to modulate its conversion into dopamine to alleviate symptoms associated with these conditions.
Moreover, this compound has shown promise in antioxidant studies. The hydroxyl groups on the phenyl ring contribute to its ability to scavenge free radicals, making it a potential candidate for use in antioxidant therapies. Recent experiments have demonstrated that (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Recent Research Findings
Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the structure-function relationship of (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid. For instance, high-resolution mass spectrometry (HRMS) has been employed to confirm the molecular formula and purity of the compound. These studies have provided valuable data for standardizing its use in biochemical assays.
In addition to HRMS, nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate the stereochemistry and conformational dynamics of this compound. These findings have enhanced our understanding of how its spatial arrangement influences biological interactions.
Another area of active research involves the synthesis of derivatives of (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid with enhanced bioavailability or selectivity. By modifying specific functional groups or introducing new substituents, scientists aim to develop compounds with improved therapeutic potential.
Future Directions and Conclusion
The study of (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid continues to be a vibrant area of research across multiple disciplines. Its role as a precursor to dopamine and its antioxidant properties make it a valuable molecule for both basic science and applied research.
As technology advances and new methodologies emerge, we can expect further elucidation of this compound's mechanisms of action and its potential applications in medicine and beyond. Researchers are particularly excited about its potential as a lead compound for drug development targeting neurodegenerative diseases and oxidative stress-related conditions.
In conclusion,(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid, with CAS No. 60594-70-9 stands out as a molecule with significant scientific and therapeutic potential. Continued exploration into its properties will undoubtedly yield new insights and innovations that benefit both academia and industry.
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